Derivative Antiproliferative Potency in MIA PaCa-2 Pancreatic Cancer Cells
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, synthesized directly from 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as the core scaffold, demonstrate submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. Two selected compounds from this series exhibited submicromolar GI₅₀ values and good metabolic stability [1]. In contrast, the parent carboxylic acid itself does not exhibit direct antiproliferative activity; the benzamide derivatives leverage the 1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl core as the pharmacophoric anchor. This establishes the target compound's unique utility as a privileged scaffold for generating biologically active derivatives, a property not shared by simpler pyrazole-4-carboxylic acids lacking the N1-benzyl substitution pattern [2].
| Evidence Dimension | Derivative antiproliferative activity (MIA PaCa-2 pancreatic cancer cell line) |
|---|---|
| Target Compound Data | Derivatives (N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides): submicromolar GI₅₀ |
| Comparator Or Baseline | Parent compound (1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid): No direct antiproliferative activity reported; N1-unsubstituted analog derivatives: No comparable submicromolar activity reported in this assay system |
| Quantified Difference | Submicromolar activity achieved via amide derivatization at C4 carboxylic acid position |
| Conditions | MIA PaCa-2 pancreatic cancer cell line; metabolic stability assessment in vitro |
Why This Matters
This identifies 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as a validated scaffold for generating submicromolar anticancer agents, supporting procurement for medicinal chemistry programs targeting mTORC1/autophagy pathways.
- [1] N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 2017, 8(1), 84-89. DOI: 10.1021/acsmedchemlett.6b00389. View Source
- [2] In silico evaluation and docking studies of pyrazole analogs as potential autophagy modulators against pancreatic cancer cell line MIA PaCa-2. Scilit. View Source
